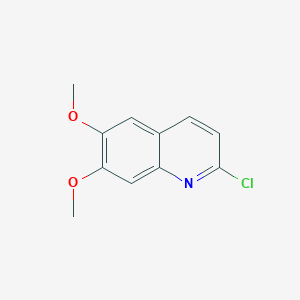

2-Chloro-6,7-dimethoxyquinoline

描述

2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dimethoxyquinoline typically involves multiple steps:

Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: Finally, chlorination of the hydroxy compound produces this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 participates in nucleophilic displacement reactions, enabling the synthesis of derivatives.

Reaction with Amines

-

Conditions : Heating with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C.

-

Example : Reaction with morpholine yields 2-morpholino-6,7-dimethoxyquinoline .

-

Mechanism : SNAr (aromatic nucleophilic substitution) facilitated by electron-donating methoxy groups at positions 6 and 7, which activate the ring toward substitution .

Phosphorus-Induced Chlorination

-

Conditions : Treatment with PCl₅ or POCl₃ under reflux (90–120°C) converts hydroxyl groups to chlorides in related quinoline systems .

-

Application : Used to synthesize 4-chloro-6,7-dimethoxyquinoline from hydroxyl precursors .

Cyclization Reactions

The quinoline core participates in annulation reactions to form polycyclic systems.

Formation of Pyrroloquinolines

-

Conditions : Catalytic hydrogenation followed by acid-mediated cyclization (e.g., using HCl/EtOH) .

-

Product : Pyrrolo[4,3,2-de]quinolines, which are pharmacologically relevant scaffolds .

Knoevenagel Condensation

-

Conditions : Reaction with active methylene compounds (e.g., malononitrile) in the presence of L-proline .

-

Product : Pyrano[3,2-c]chromenones or pyrano[4,3-b]pyranones .

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic attacks, primarily at positions 5 and 8.

Nitration

Chlorination

-

Conditions : Use of Cl₂ or SOCl₂ in halogenated solvents (e.g., DCM) .

-

Regioselectivity : Preferential substitution at position 8 due to steric and electronic factors .

Catalytic Hydrogenation

-

Product : 1,2,3,4-Tetrahydroquinoline derivatives, which serve as intermediates for alkaloid synthesis .

Borohydride Reduction

-

Conditions : NaBH₄/NiCl₂ system selectively reduces nitro groups while preserving the quinoline ring .

Aldehyde Formation

科学研究应用

Medicinal Chemistry

2-Chloro-6,7-dimethoxyquinoline exhibits various biological activities, making it a valuable compound in drug development. Its applications include:

- Anticancer Activity : Research indicates that derivatives of this compound have shown potent antiproliferative effects against several cancer cell lines. For instance, compounds derived from this scaffold were observed to induce apoptosis in breast cancer and hematological cancer cell lines, suggesting their potential as anticancer agents.

- Enzyme Inhibition : This compound has been identified as an inhibitor of histone deacetylases (HDACs), particularly HDAC3 and HDAC6. Inhibition of these enzymes is linked to cancer progression, highlighting the compound's potential in targeted cancer therapies.

- Anti-inflammatory Properties : Studies have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) by certain derivatives of this compound, indicating its potential as an anti-inflammatory agent.

Antibacterial Applications

The antibacterial properties of this compound have been extensively studied. Recent investigations revealed that derivatives of this compound exhibit potent activity against resistant bacterial strains, including Clostridium difficile. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL against C. difficile, comparable to standard antibiotics like Vancomycin .

Table 1: Antibacterial Activity Against C. difficile

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound 6 | 1.0 μg/mL |

| Control (Vancomycin) | Comparable effectiveness |

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing various heterocyclic compounds with biological activities. It is utilized in the preparation of:

- Fluorescent Dyes : The compound can be modified to produce fluorescent materials used in biological imaging and diagnostics.

- Pharmaceutical Intermediates : It is a key precursor in the synthesis of antineoplastic drugs such as cabozantinib and tivozanib, which target specific tyrosine kinases involved in cancer progression .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of this compound derivatives revealed significant activity against various cancer cell lines. The mechanism was primarily through apoptosis induction, with low micromolar concentrations required for efficacy.

Case Study 2: Antibacterial Efficacy

In an in vivo study involving mice infected with C. difficile, treatment with a specific derivative of this compound resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls .

作用机制

The mechanism of action of 2-Chloro-6,7-dimethoxyquinoline involves its interaction with specific molecular targets:

相似化合物的比较

Similar Compounds

4-Chloro-6,7-dimethoxyquinoline: Similar in structure but differs in the position of the chlorine atom.

6,7-Dimethoxyquinoline: Lacks the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

2-Chloro-6,7-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-Chloro-6,7-dimethoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a chloro group and methoxy substituents. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 251.67 g/mol

- Structural Features :

- Chloro group at the 2-position

- Methoxy groups at the 6 and 7 positions

- Aldehyde functional group at the 3-position

The structural features of this compound contribute to its biological activity by enabling interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that may inhibit enzyme activity or disrupt cellular processes. This interaction is crucial for its potential therapeutic effects.

Interaction with Biological Targets

- Enzyme Inhibition :

- The compound has shown potential as a kinase inhibitor, targeting enzymes involved in signaling pathways relevant to cancer and other diseases.

- Antimicrobial Activity :

- Preliminary studies indicate effectiveness against various microbial strains, suggesting a role in antimicrobial therapies.

Anticancer Potential

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : The compound demonstrated potent activity against ovarian cancer cell lines, inducing apoptosis and inhibiting clonogenic survival.

- Mechanistic Insights : Studies suggest it may disrupt critical cellular pathways involved in tumor growth and survival.

Antimalarial Activity

Emerging evidence suggests that this compound may also possess antimalarial properties. Its structural similarities with known antimalarial agents warrant further investigation into its efficacy against malaria parasites.

Antibacterial Activity

A study evaluated the antibacterial effects of related quinoline derivatives, showing that compounds similar to this compound exhibited potent activity against Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL .

Table: Summary of Biological Activities

Case Study: Efficacy Against C. difficile

In a mouse model study, treatment with a derivative of this compound led to:

- A 20% increase in survival rates from day 3 to day 5 post-infection.

- A 32% decrease in diarrhea symptoms compared to control groups.

- Over an 80% reduction in fecal C. difficile counts after treatment .

This study highlights the compound's potential as a therapeutic agent for bacterial infections.

Additional Research Findings

Further studies have explored the synthesis of novel quinoline derivatives that exhibit enhanced biological activities, including anti-inflammatory and anticancer properties . These derivatives are being developed as potential treatments for various diseases by targeting specific biological pathways.

常见问题

Basic Research Questions

Q. What is the optimized synthetic route for preparing 2-chloro-6,7-dimethoxyquinoline?

Methodological Answer: The synthesis involves refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃) for 6 hours under reduced pressure. After quenching with ice and adjusting the pH to 8 with NaOH, the crude product is purified via column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) solvent system, yielding 70% of the title compound. Purity validation is performed via reversed-phase C18 HPLC (>99%) .

Q. How is the molecular structure of this compound confirmed after synthesis?

Methodological Answer: Structural confirmation relies on a combination of techniques:

- X-ray crystallography reveals planarity (r.m.s. deviation = 0.002 Å) and intramolecular C8–H8⋯Cl1 interactions forming S(5) ring motifs .

- 1H NMR (DMSO-d₆) shows characteristic peaks: δ 8.57 (d, J = 5.1 Hz), 7.40–7.32 (aromatic protons), and 4.04–4.03 (methoxy groups) .

- Mass spectrometry (ESI) confirms the molecular ion peak at m/z = 224 (M+1) .

Q. What purification methods are recommended for isolating this compound derivatives?

Methodological Answer: Column chromatography over silica gel (60–120 mesh) with nonpolar solvent mixtures (e.g., hexane:ethyl acetate) is effective for isolating derivatives. Slow evaporation of methanol solutions yields single crystals suitable for crystallography .

Advanced Research Questions

Q. How do intramolecular interactions influence the conformational stability of this compound?

Methodological Answer: Crystallographic studies highlight intramolecular C–H⋯Cl interactions (2.83 Å) that stabilize the planar quinoline ring system. These interactions generate S(5) motifs, reducing torsional strain. Deviations of methoxy carbons (0.02–0.08 Å) from the quinoline plane suggest minimal steric hindrance .

Q. What strategies enable functionalization at the chlorine position for structure-activity relationship (SAR) studies?

Methodological Answer: The chlorine atom undergoes nucleophilic substitution under basic conditions. For example, reaction with 3-hydroxy-2(1H)-pyridinone in DMSO or methanol, catalyzed by K₂CO₃, replaces Cl with ether-linked substituents. Reaction monitoring via TLC and optimization of solvent/base ratios (e.g., 4:1 DMSO/K₂CO₃) enhance yields .

Q. How can researchers resolve contradictions in crystallographic data for quinoline derivatives?

Methodological Answer: Discrepancies in dihedral angles (e.g., 29.14° vs. 24.64° between quinoline and phenyl rings in derivatives) arise from packing effects or solvent interactions. Validate via:

- High-resolution data collection (e.g., Rigaku SCXmini diffractometer, ω scans).

- Rigid-body refinement to account for molecular flexibility.

- Comparative analysis with structurally analogous compounds (e.g., 2-(4-chlorophenyl)-6-methyl-4-m-tolyl quinoline) .

Q. What methods are used to assess the biological activity of this compound derivatives?

Methodological Answer:

- In vitro receptor binding assays : Evaluate α-adrenoceptor affinity using radioligand competition assays (e.g., [³H]-prazosin displacement) .

- In vivo antihypertensive models : Measure blood pressure reduction in hypertensive rats after oral administration of derivatives .

- Enzyme inhibition studies : Screen for epigenetic targets (e.g., G9a histone methyltransferase inhibition) using fluorescence polarization assays .

Q. How do electronic effects of substituents impact quinoline reactivity in cross-coupling reactions?

Methodological Answer: Electron-donating methoxy groups activate the quinoline ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura coupling, Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) selectively functionalize the 4-position due to reduced steric hindrance. DFT calculations can predict regioselectivity based on frontier molecular orbitals .

属性

IUPAC Name |

2-chloro-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSZVZXINMWJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。